Researchers synthesizing vindesine or developing ADC payloads require desacetylvinblastine with its unique C4-hydroxyl group-irreplaceable for vindesine C3-carboxamide synthesis and hydrazide-based conjugate creation. Substituting vinblastine or vincristine is not feasible; they lack the essential derivatization site.
• Direct vindesine precursor for clinical-grade vinca alkaloid synthesis.
• C4-OH handle enables DAVLB hydrazide formation for ADC/SMDC targeted payloads.
• ≥95% purity; characterized for DMPK bioanalytical method validation.
Molecular FormulaC44H56N4O8
Molecular Weight768.9 g/mol
CAS No.3352-69-0
Cat. No.B1664166
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Desacetylvinblastine
CAS
3352-69-0
Synonyms
17-desacetylvinblastine 4-desacetylvinblastine 4-desacetylvinblastine, sulfate salt 4-desacetylvinblastine, sulfate(1:1) DVBL-O(4) O(4)-deacetylvinblastine
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Desacetylvinblastine: Key Metabolite and Synthetic Intermediate
Desacetylvinblastine (CAS 3352-69-0), also known as 4-desacetylvinblastine, is a naturally occurring vinca alkaloid and a primary active metabolite of the chemotherapeutic agent vinblastine [1]. As a member of the dimeric Catharanthus alkaloid class, it shares the core antimitotic mechanism of disrupting microtubule dynamics, which is common to other vinca alkaloids like vincristine and vinorelbine [2]. Its primary scientific and industrial significance is twofold: it is a critical intermediate for the semi-synthesis of the clinically used agent vindesine (desacetylvinblastine amide), and its unique chemical handle (the C4-hydroxyl group) makes it a preferred starting material for creating targeted conjugates, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs) [3].
Synthetic IntermediateEssential precursor for vindesine and analog synthesis via C4-hydroxyl handle.
Conjugate PayloadPreferred starting material for ADC/SMDC payload development due to conjugatable C4-OH group.
Metabolite StandardKey vinblastine metabolite for DMPK analytical reference and bioanalytical method research.
[1] Owellen, R. J., Hartke, C. A., & Hains, F. O. (1977). Pharmacokinetics and metabolism of vinblastine in humans. Cancer Research, 37(8 Pt 1), 2597–2602. View Source
[2] Himes, R. H., Kersey, R. N., Heller-Bettinger, I., & Samson, F. E. (1976). Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro. Cancer Research, 36(10), 3798–3802. View Source
[3] Laguzza, B. C., Nichols, C. L., Briggs, S. L., Cullinan, G. J., Johnson, D. A., Starling, J. J., Baker, A. L., Bumol, T. F., & Corvalan, J. R. (1989). New antitumor monoclonal antibody-vinca conjugates LY203725 and related compounds: design, preparation, and representative in vivo activity. Journal of Medicinal Chemistry, 32(3), 548–555. View Source
Why Desacetylvinblastine Cannot Be Substituted
Direct substitution of desacetylvinblastine with its parent compound, vinblastine, or other vinca analogs is not feasible due to critical differences in their metabolic origin, intrinsic activity profile, and, most importantly, their utility as synthetic intermediates. Pharmacokinetic studies reveal that desacetylvinblastine is generated as an active metabolite and is reported to possess greater biological activity on a weight basis than vinblastine itself, suggesting a distinct pharmacodynamic profile [1]. Furthermore, in vivo toxicity assessments demonstrate that while target organ toxicity profiles are similar, desacetylvinblastine exhibits greater toxicity at high doses (1.28 mg/kg), resulting in higher mortality and more pronounced body weight loss compared to vinblastine in a rat model [2]. Crucially, the C4-hydroxyl group, which is absent in vinblastine and vincristine, is the unique chemical feature that enables the synthesis of vindesine and the creation of targeted conjugate payloads like 4-desacetylvinblastine-3-carbohydrazide, a key component in ADCs [3]. Substitution with a non-hydroxylated analog would preclude these essential synthetic applications.
Metabolite activity context differs
Reported weight-basis activity diverges from parent vinblastine; direct pharmacodynamic comparison may not transfer.
Unique C4-hydroxyl functional handle
Absent in vinblastine/vincristine; substituting non-hydroxylated analogs precludes vindesine synthesis and conjugate design.
In vivo tolerability profile differs
High-dose toxicity endpoint context reported to differ significantly; model-specific tolerability review required for direct in vivo substitution.
[1] Owellen, R. J., Hartke, C. A., & Hains, F. O. (1977). Pharmacokinetics and metabolism of vinblastine in humans. Cancer Research, 37(8 Pt 1), 2597–2602. View Source
[2] Zimmermann, J. L., Todd, G. C., & Tamura, R. N. (1990). Target organ toxicity and leukopenia in Fischer 344 rats given intravenous doses of vinblastine and desacetyl vinblastine. Fundamental and Applied Toxicology, 17(3), 482–493. View Source
[3] Barnett, C. J., Cullinan, G. J., Gerzon, K., Hoying, R. C., Jones, W. E., Newlon, W. M., Poore, G. A., Robison, R. L., Sweeney, M. J., Todd, G. C., Dyke, R. W., & Nelson, R. L. (1978). Structure-activity relationships of dimeric Catharanthus alkaloids. 1. Deacetylvinblastine amide (vindesine) sulfate. Journal of Medicinal Chemistry, 21(1), 88–96. View Source
Quantitative Differentiation of Desacetylvinblastine
Intrinsic Activity vs. Vinblastine
A key pharmacokinetic study established that desacetylvinblastine, a primary metabolite of vinblastine, demonstrates superior biological activity on a weight basis compared to the parent drug, vinblastine [1]. This finding challenges the assumption that metabolites are invariably less active and positions desacetylvinblastine as a compound of intrinsic interest.
Intrinsic Activity vs. VinblastineReported comparison
More biologically active on a weight basis than vinblastine (reported).
Reported metabolite activity context; supports intrinsic potency review, not an inactive breakdown product.
Based on human pharmacokinetic study using radioimmunoassay.
PharmacokineticsDrug MetabolismVinca Alkaloids
Evidence Dimension
Intrinsic biological activity (weight basis)
Target Compound Data
More biologically active
Comparator Or Baseline
Vinblastine (parent compound)
Quantified Difference
Desacetylvinblastine is 'more biologically active on a weight basis than the parent'.
Conditions
Based on data from human pharmacokinetic studies using a specific radioimmunoassay.
Why This Matters
This confirms that desacetylvinblastine is not an inactive breakdown product, and its own intrinsic potency may be relevant in certain research contexts, such as studies on off-target effects or when used as a free drug.
PharmacokineticsDrug MetabolismVinca Alkaloids
[1] Owellen, R. J., Hartke, C. A., & Hains, F. O. (1977). Pharmacokinetics and metabolism of vinblastine in humans. Cancer Research, 37(8 Pt 1), 2597–2602. View Source
In Vivo Toxicity vs. Vinblastine
A direct comparative toxicology study in Fischer 344 rats revealed a clear dose-dependent difference in tolerability between desacetylvinblastine and vinblastine. At a high weekly intravenous dose of 1.28 mg/kg, desacetylvinblastine caused 100% mortality (all rats died), compared to only 37.5% mortality (3 out of 8 rats) for vinblastine [1]. Furthermore, at this dose level, desacetylvinblastine induced a more severe leukopenic response during the initial two weeks of the study and more pronounced body weight loss [1].
In Vivo Toxicity vs. VinblastineHead-to-head
100% mortality (8/8 rats) vs. 37.5% (3/8) for vinblastine at 1.28 mg/kg i.v.; greater leukopenic response and body weight loss reported.
In vivo toxicity endpoint context differs; high-dose tolerability profile requires model-specific review.
Male Fischer 344 rats, weekly dosing for 4 weeks.
ToxicologyIn VivoVinca Alkaloids
Evidence Dimension
In Vivo Toxicity (Mortality and Morbidity)
Target Compound Data
100% mortality (8/8 rats died); Greater leukopenic response; More pronounced body weight loss.
Comparator Or Baseline
Vinblastine at same dose (1.28 mg/kg i.v. weekly for 4 weeks)
Quantified Difference
Mortality: 100% vs. 37.5% (Desacetylvinblastine vs. Vinblastine); Leukopenia: Greater severity in desacetylvinblastine group.
Conditions
Male Fischer 344 rats, weekly intravenous dosing for 4 weeks.
Why This Matters
For in vivo research applications using free drug, this data defines the relative safety margins and informs dose selection. It demonstrates that despite being a metabolite, desacetylvinblastine is not a safer or interchangeable alternative to vinblastine at high doses.
ToxicologyIn VivoVinca Alkaloids
[1] Zimmermann, J. L., Todd, G. C., & Tamura, R. N. (1990). Target organ toxicity and leukopenia in Fischer 344 rats given intravenous doses of vinblastine and desacetyl vinblastine. Fundamental and Applied Toxicology, 17(3), 482–493. View Source
Tubulin Binding Affinity vs. Vincristine
The molecular target engagement of desacetylvinblastine was characterized by its ability to competitively inhibit the binding of [acetyl-3H]-vinblastine to tubulin. The inhibition constant (Ki) for desacetylvinblastine sulfate was determined to be 2.0 x 10⁻⁵ M, which is very close to the Ki of 1.7 x 10⁻⁵ M observed for vincristine sulfate [1]. This indicates that desacetylvinblastine competes for the same high-affinity binding site on tubulin with comparable affinity to another major clinical vinca alkaloid.
Tubulin Binding AffinityHead-to-head
Ki = 2.0 × 10-5 M vs. vincristine Ki = 1.7 × 10-5 M.
Target engagement comparable to vincristine in binding assay; supports tubulin-binding research tool profile.
In vitro competitive binding assay using [acetyl-3H]-vinblastine.
Desacetylvinblastine Ki is approximately 1.18-fold higher than Vincristine Ki.
Conditions
In vitro competitive binding assay using [acetyl-3H]-vinblastine and embryonic chick brain tubulin.
Why This Matters
This quantitative evidence confirms that desacetylvinblastine's target engagement is robust and on par with other potent vinca alkaloids, supporting its role as a functional member of the class and validating its use as a building block for targeted therapies designed to engage tubulin.
Mechanism of ActionTubulin BindingIn Vitro
[1] Wilson, L., Creswell, K. M., & Chin, D. (1975). The mechanism of action of vinblastine. Binding of [acetyl-3H]-vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules. Biochemistry, 14(26), 5586–5592. View Source
In Vitro Tubulin Polymerization Inhibition
An in vitro assay assessing the functional consequence of tubulin binding—polymerization into microtubules—demonstrated that desacetyl vinblastine amide (vindesine), a direct derivative, blocks bovine tubulin polymerization equally effectively as vinblastine and vincristine. All three compounds were found to almost completely block polymerization at a concentration of 1 µM when tested against 6.5 µM tubulin [1].
Polymerization InhibitionHead-to-head
Almost complete blockade of tubulin polymerization at 1 µM, comparable to vinblastine and vincristine.
Reported functional inhibition equipotent to clinical standards in cell-free system; supports mitotic mechanism research context.
Bovine brain tubulin (6.5 µM) in vitro assay.
Microtubule DynamicsIn VitroPolymerization Assay
Evidence Dimension
Inhibition of Tubulin Polymerization
Target Compound Data
Almost complete blockage at 1 µM
Comparator Or Baseline
Vinblastine and Vincristine (both at 1 µM)
Quantified Difference
No significant difference in efficacy among the three compounds.
Conditions
In vitro assay using bovine brain tubulin (6.5 µM).
Why This Matters
This data shows that the core antimitotic mechanism is preserved and equipotent among the compounds in a simplified, cell-free system. For researchers using the compound to study microtubule dynamics, this establishes that its fundamental mechanism of action is directly comparable to the clinical standards.
Microtubule DynamicsIn VitroPolymerization Assay
[1] Himes, R. H., Kersey, R. N., Heller-Bettinger, I., & Samson, F. E. (1976). Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro. Cancer Research, 36(10), 3798–3802. View Source
Desacetylvinblastine Applications
Synthesis of Vindesine
Desacetylvinblastine is the direct and essential synthetic precursor for vindesine, a clinically established vinca alkaloid chemotherapeutic agent [1]. The C4-hydroxyl group of desacetylvinblastine is a required functional handle for the chemical transformation into the C3-carboxamide of vindesine. Procuring high-purity desacetylvinblastine is therefore a mandatory step for any laboratory or CMO engaged in the synthesis or study of vindesine and its analogs.
ADC & SMDC Development
The unique C4-hydroxyl group of desacetylvinblastine provides a specific site for chemical derivatization, making it a privileged payload for targeted drug delivery. This functional group enables the creation of hydrazide derivatives like 4-desacetylvinblastine-3-carbohydrazide (DAVLB hydrazide), which can be conjugated to monoclonal antibodies [1] or targeting ligands like folic acid [2]. Research has demonstrated that while free desacetylvinblastine may have poor antitumor activity, these targeted conjugates exhibit potent and selective in vivo efficacy against human tumor xenografts [1]. This application leverages the compound's potent antimitotic activity (as evidenced by tubulin binding [3]) while its distinct toxicity profile (see Section 3) is mitigated through targeted delivery.
Analytical Reference Standard for DMPK
As a primary and active metabolite of vinblastine identified in both animal models and humans [1], desacetylvinblastine is an essential analytical reference standard. It is required for the development and validation of bioanalytical methods (e.g., LC-MS/MS) used to monitor drug metabolism and pharmacokinetics (DMPK) of vinblastine and related compounds in preclinical and clinical studies. Its procurement as a characterized, high-purity standard is critical for accurate quantitation and regulatory compliance in DMPK research.
Tool Compound for MOA Studies
Given its defined and quantifiable activity in inhibiting tubulin polymerization and binding to tubulin with an affinity comparable to vincristine [1][2], desacetylvinblastine serves as a valuable tool compound for basic research into microtubule dynamics, mitosis, and cell death pathways. Its specific activity profile allows researchers to probe the subtleties of the vinca alkaloid pharmacophore and compare its effects to other class members in sophisticated in vitro models.
Application
Selection Property
Validation Focus
Vindesine synthesis research
C4-hydroxyl functional handle
Conversion efficiency and purity profiling
ADC/SMDC conjugate payload research
Conjugatable C4-hydroxyl group
Conjugate stability and target engagement assays
DMPK research reference standard
Characterized metabolite standard
Bioanalytical method accuracy and matrix effect review
Microtubule dynamics research tool
Defined tubulin binding and polymerization inhibition profile
Comparative mechanism-of-action profiling
[1] Barnett, C. J., Cullinan, G. J., Gerzon, K., Hoying, R. C., Jones, W. E., Newlon, W. M., Poore, G. A., Robison, R. L., Sweeney, M. J., Todd, G. C., Dyke, R. W., & Nelson, R. L. (1978). Structure-activity relationships of dimeric Catharanthus alkaloids. 1. Deacetylvinblastine amide (vindesine) sulfate. Journal of Medicinal Chemistry, 21(1), 88–96. View Source
[2] Laguzza, B. C., Nichols, C. L., Briggs, S. L., Cullinan, G. J., Johnson, D. A., Starling, J. J., Baker, A. L., Bumol, T. F., & Corvalan, J. R. (1989). New antitumor monoclonal antibody-vinca conjugates LY203725 and related compounds: design, preparation, and representative in vivo activity. Journal of Medicinal Chemistry, 32(3), 548–555. View Source
[3] Leamon, C. P., Reddy, J. A., Vlahov, I. R., Westrick, E., Dawson, A., Dorton, R., Vetzel, M., Santhapuram, H. K., & Wang, Y. (2006). Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide. Bioorganic & Medicinal Chemistry Letters, 16(13), 3475–3479. View Source
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